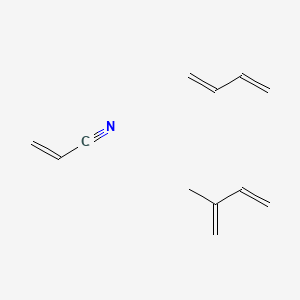
Buta-1,3-diene;2-methylbuta-1,3-diene;prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buta-1,3-diene: , 2-methylbuta-1,3-diene , and prop-2-enenitrile are three distinct organic compounds with significant industrial and scientific applications.
Preparation Methods
Buta-1,3-diene
Buta-1,3-diene can be synthesized through several methods. One common laboratory method involves the retro-Diels-Alder reaction of cyclohexene . Industrially, it is produced as a byproduct of ethylene production through steam cracking of hydrocarbons .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene is typically produced through the dehydrogenation of isopentane or the pyrolysis of methylpentene . Another method involves the dehydration of methylbutenol .
Prop-2-enenitrile
Prop-2-enenitrile is primarily produced through the ammoxidation of propylene. This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures .
Chemical Reactions Analysis
Buta-1,3-diene
Buta-1,3-diene undergoes various chemical reactions, including polymerization, oxidation, and cycloaddition. It reacts with hydrogen to form butane and with chlorine to form 1,2-dichlorobutane . It also participates in Diels-Alder reactions to form cyclohexene derivatives .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene can undergo ozonolysis, resulting in the formation of methanal and 2-oxopropanal . It also reacts with hydrogen bromide to form several isomeric products .
Prop-2-enenitrile
Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers . It also reacts with hydrogen to form propylene and ammonia .
Scientific Research Applications
Buta-1,3-diene
Buta-1,3-diene is extensively used in the production of synthetic rubber, such as styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR) . It is also used in the synthesis of various chemicals through telomerization and carbonylation reactions .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene is a crucial monomer in the production of natural rubber. It is also used in the synthesis of various terpenes and other organic compounds .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, acrylonitrile-butadiene-styrene (ABS) plastics, and styrene-acrylonitrile (SAN) resins . It is also used in the synthesis of various pharmaceuticals and chemicals .
Mechanism of Action
Buta-1,3-diene
Buta-1,3-diene exerts its effects primarily through polymerization and cycloaddition reactions. Its conjugated diene structure allows it to participate in various chemical transformations, leading to the formation of complex molecules .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene acts as a monomer in the polymerization process to form natural rubber. Its double bonds allow it to undergo various addition reactions, leading to the formation of long polymer chains .
Prop-2-enenitrile
Prop-2-enenitrile exerts its effects through polymerization and addition reactions. Its nitrile group allows it to participate in various chemical transformations, leading to the formation of complex molecules .
Comparison with Similar Compounds
Buta-1,3-diene
Similar compounds include isoprene (2-methylbuta-1,3-diene) and chloroprene. Buta-1,3-diene is unique due to its extensive use in synthetic rubber production .
2-methylbuta-1,3-diene
Similar compounds include buta-1,3-diene and myrcene. 2-methylbuta-1,3-diene is unique due to its role as a monomer in natural rubber production .
Prop-2-enenitrile
Similar compounds include acrylamide and methacrylonitrile. Prop-2-enenitrile is unique due to its extensive use in the production of synthetic fibers and plastics .
Properties
CAS No. |
25135-90-4 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
buta-1,3-diene;2-methylbuta-1,3-diene;prop-2-enenitrile |
InChI |
InChI=1S/C5H8.C4H6.C3H3N/c1-4-5(2)3;1-3-4-2;1-2-3-4/h4H,1-2H2,3H3;3-4H,1-2H2;2H,1H2 |
InChI Key |
RWNQRLATPAGHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=C.C=CC=C.C=CC#N |
Related CAS |
25135-90-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


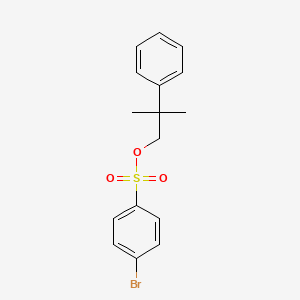

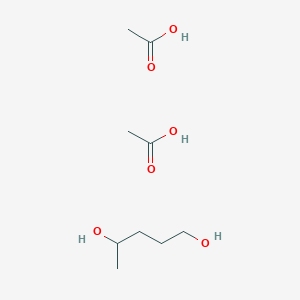
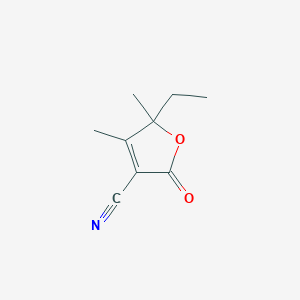
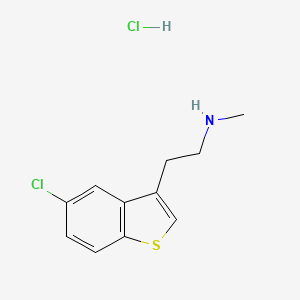
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)

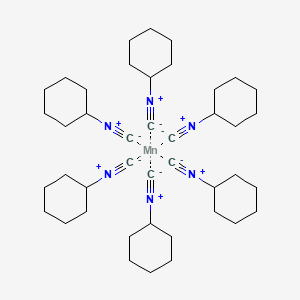
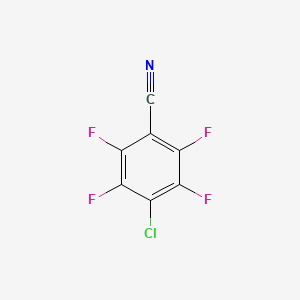
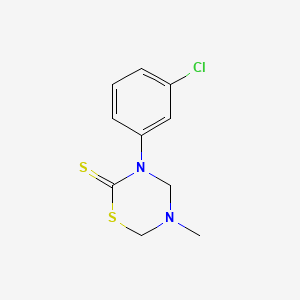

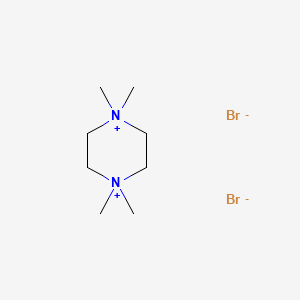
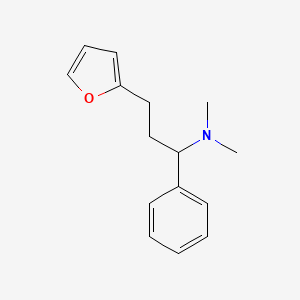
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)
